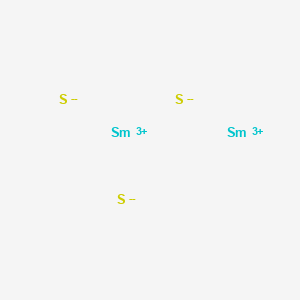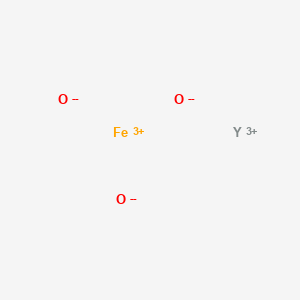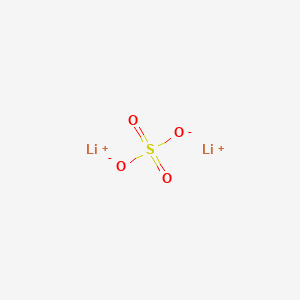
Samarium sulfide
Descripción general
Descripción
Samarium sulfide is a chemical compound composed of samarium and sulfur. It is represented by the chemical formula SmS. This compound is known for its unique properties, including a pressure-induced phase transition from a semiconducting to a metallic state.
Aplicaciones Científicas De Investigación
Samarium sulfide has several scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various organic reactions, including the dehydration of alcohols.
Biology and Medicine: Samarium compounds, including this compound, are used in cancer treatments and as neutron absorbers in nuclear reactors.
Industry: this compound is used in high-density optical storage, memory materials, thermovoltaic devices, and infrared sensors
Mecanismo De Acción
Direcciones Futuras
Samarium monosulfide (SmS) has gained considerable interest as a switchable material . It could be exploited in several applications, such as high-density optical storage and memory materials, thermovoltaic devices, infrared sensors, and more . The study of SmS is being pushed to nanoscale dimensions, opening an intriguing range of applications for low-dimensional, pressure-induced semiconductor–metal transition compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Samarium sulfide can be synthesized using several methods. One common method involves the reaction of samarium metal with sulfur in an evacuated tube to prevent the loss of sulfur due to its low boiling point. The reaction is typically carried out at temperatures around 1000 K . Another method involves the reaction of samarium (II) bis[bis(trimethylsilyl)amide] with hydrogen sulfide in tetrahydrofuran at low pressure .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The reactants, samarium metal and sulfur, are mixed in stoichiometric proportions and heated in a furnace. The reaction is conducted in an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions: Samarium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form samarium oxide (Sm₂O₃) when exposed to air.
Reduction: It can be reduced back to samarium metal and sulfur under specific conditions.
Substitution: this compound can react with halogens to form samarium halides.
Major Products:
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Samarium metal and sulfur
Substitution: Samarium halides (e.g., SmCl₃, SmBr₃)
Comparación Con Compuestos Similares
- Europium sulfide (EuS)
- Gadolinium sulfide (GdS)
- Samarium oxide (Sm₂O₃)
- Samarium halides (e.g., SmCl₃, SmBr₃)
Propiedades
IUPAC Name |
samarium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKWPQFAZAUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2S3, S3Sm2 | |
| Record name | Samarium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923512 | |
| Record name | Disamarium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-22-0 | |
| Record name | Samarium sulfide (Sm2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium sulfide (Sm2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disamarium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)


